molecular formula C14H16O3 B2477808 6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 1820707-64-9

6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid

Cat. No.: B2477808
CAS No.: 1820707-64-9
M. Wt: 232.279
InChI Key: SRXIHLBTCDMUHL-UHFFFAOYSA-N
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Description

6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid is a novel synthetic compound designed for pharmaceutical and biological research, integrating two privileged structural motifs: the chromane ring and the cyclopropanecarboxylic acid group. The chromane scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds, known for its diverse pharmacological profile, which includes antimicrobial, anti-inflammatory, and antioxidant properties . The spirocyclic architecture at the 4-position of the chromane ring introduces significant three-dimensional rigidity, a feature known to improve binding selectivity and metabolic stability in drug discovery . The 1'-carboxylic acid substituent on the cyclopropane ring offers a versatile handle for further synthetic modification, such as the creation of esters, amides, or other derivatives, or for directly modulating the compound's physicochemical properties . This compound is of high interest for researchers investigating new therapeutic agents, particularly in the areas of infectious diseases and inflammation. Chromane and spirochromanone derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens such as Candida albicans , with some analogs showing potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . The observed antimicrobial activity is often attributed to mechanisms like enzyme inhibition (e.g., penicillin-binding proteins, DNA gyrase) as supported by molecular docking studies . Furthermore, derivatives of cyclopropanecarboxylic acid have been explored for their role as lipoxygenase inhibitors, suggesting potential application in targeting leukotriene biosynthesis for inflammatory and respiratory conditions . Researchers can utilize this compound as a key intermediate for constructing more complex molecular architectures or as a probe for studying structure-activity relationships in medicinal chemistry campaigns. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6,7-dimethylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-8-5-10-12(6-9(8)2)17-4-3-14(10)7-11(14)13(15)16/h5-6,11H,3-4,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXIHLBTCDMUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC23CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylspiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid typically involves multiple steps:

    Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Spirocyclization: The chromane intermediate is then subjected to spirocyclization with a cyclopropane precursor. This step often requires the use of strong bases or catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylspiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6,7-Dimethylspiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 6,7-Dimethylspiro[chromane-4,2’-cyclopropane]-1’-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Spirocyclopropane Carboxylic Acid Derivatives

  • (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic acid

    • Structure : Contains a bicyclo[3.1.0]hexane system fused to a cyclopropane ring and an oxo group.
    • Molecular Formula : C₉H₁₀O₃ (vs. C₁₄H₁₆O₃ for the target compound).
    • Applications : Used in pharmaceutical intermediates; lacks the chromane ring system, reducing aromatic interactions .
  • Cladocroic Acid and 3-epi-Cladocroic Acid Structure: Marine-derived cyclopropane carboxylic acids with asymmetric centers. Key Difference: Lack chromane rings but share strained cyclopropane-carboxylic acid moieties.

Agrochemical Cyclopropane Derivatives

  • Cyclanilide (1-(((2,4-dichlorophenyl)amino)carbonyl) cyclopropanecarboxylic acid) Structure: Cyclopropane carboxylic acid with a dichlorophenyl substituent. Application: Plant growth regulator; highlights the role of cyclopropane rings in agrochemicals.

Physicochemical and Functional Comparisons

Property 6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic Acid (1R,5S,6S)-4-Oxospiro[...]-6-carboxylic Acid Cladocroic Acid Cyclanilide
Molecular Formula C₁₄H₁₆O₃ C₉H₁₀O₃ Not explicitly stated C₁₁H₁₀Cl₂N₂O₃
Ring System Chromane + cyclopropane Bicyclohexane + cyclopropane Cyclopropane + carboxylic acid Cyclopropane + dichlorophenyl
Bioactivity Undocumented (supplier data) Pharmaceutical intermediate Marine bioactivity Plant growth regulator
Synthetic Accessibility Available commercially Custom synthesis Natural product isolation Industrial synthesis

Key Research Findings

Spirocyclic Systems and Stability: The chromane-cyclopropane spiro system in the target compound introduces steric strain, which may enhance reactivity compared to non-spiro analogues like cladocroic acid .

Comparative Bioactivity Gaps : Unlike cladocroic acid (marine-derived bioactivity) or cyclanilide (agrochemical utility), the target compound’s applications remain speculative, warranting further pharmacological profiling .

Biological Activity

6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which consists of a chromane ring fused with a cyclopropane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C12H12O3
  • Molecular Weight : 204.22 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. Notable methods include:

  • Corey–Chaykovsky Reaction : This method utilizes dimethyloxosulfonium methylide to facilitate the formation of the spirocyclic structure.
  • Cyclopropanation Reactions : These reactions introduce the cyclopropane moiety into the chromane framework.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that this compound can scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases.

Enzyme Modulation

The compound has been observed to interact with specific enzymes, potentially influencing their activity. This modulation can lead to alterations in metabolic pathways and may have implications for drug development.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This characteristic opens avenues for its use in developing new antimicrobial agents.

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activity of this compound:

  • Antioxidant Studies : Research demonstrated that the compound significantly reduces oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related conditions.
  • Enzyme Interaction Studies : In vitro assays revealed that this compound can inhibit specific enzymes involved in metabolic disorders, suggesting its role in metabolic regulation.
  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity against Escherichia coli and Staphylococcus aureus showed promising results, with effective inhibition at low concentrations.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
Spiro[chromane-4,2'-cyclopropane]-1'-carboxylic acidC12H12O3Antioxidant and enzyme modulation
Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylateC15H18O3Antimicrobial and anti-inflammatory
Spiro[chroman-4,1'-cyclobutane]-7-carboxylic acidC12H12O3Limited studies on biological activity

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